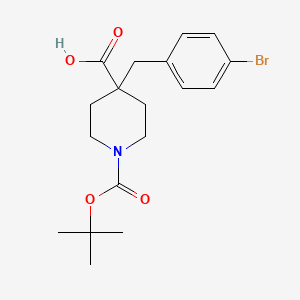

1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid is a chemical compound with a complex structure that includes a piperidine ring, a bromobenzyl group, and a carboxylic acid group protected by a Boc (tert-butoxycarbonyl) group

Synthetic Routes and Reaction Conditions:

Boc Protection: The synthesis of this compound typically begins with the protection of the piperidine nitrogen using Boc anhydride in the presence of a base such as triethylamine.

Bromobenzyl Introduction: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where 4-bromobenzyl chloride reacts with the protected piperidine.

Carboxylation: The carboxylic acid group is introduced by reacting the intermediate with a suitable carboxylating agent, such as carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: The bromobenzyl group can be reduced to form a phenyl group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst; conditions include anhydrous solvents and controlled temperatures.

Substitution: Reagents like alkyl halides or amines; conditions include polar aprotic solvents and elevated temperatures.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Phenyl derivatives.

Substitution: Alkylated or aminated piperidines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H24BrNO4

- Molecular Weight : 398.3 g/mol

- CAS Number : 336182-21-9

- IUPAC Name : 4-(4-bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

These attributes contribute to its potential applications in various fields, particularly in the synthesis of bioactive molecules.

Scientific Research Applications

-

Drug Discovery :

- The compound serves as a lead structure for the development of novel pharmacological agents. It has been explored for its potential as an AKT inhibitor, which is significant in cancer therapy. A study highlighted that derivatives of piperidine, including those with similar structures to 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid, exhibited promising anti-proliferative effects on prostate cancer cells by inhibiting AKT signaling pathways .

-

Antiviral Activity :

- Recent research has indicated that piperidine derivatives can act as inhibitors against various viruses, including coronaviruses. The compound's structural modifications may enhance its effectiveness against viral enzymes, making it a candidate for further optimization in antiviral drug development .

-

Synthesis of Bioactive Molecules :

- The compound is utilized in the synthesis of other biologically active compounds. Its piperidine framework allows for modifications that can lead to derivatives with enhanced biological properties. For instance, structural variations have been linked to improved activity against specific cancer types and viral infections .

Case Study 1: AKT Inhibitors

A series of studies have synthesized compounds based on the piperidine structure, demonstrating their ability to inhibit AKT1 effectively. One notable compound showed significant anti-proliferative effects on PC-3 prostate cancer cells and was characterized as a pan-AKT inhibitor . This highlights the potential of this compound as a precursor for developing targeted cancer therapies.

Case Study 2: Antiviral Properties

In another study focusing on coronavirus inhibitors, researchers synthesized analogs of piperidine derivatives and evaluated their efficacy against SARS-CoV-2 main protease (M pro). Although initial results showed modest inhibition, further structural optimizations are expected to yield more potent antiviral agents .

Mécanisme D'action

The mechanism by which 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparaison Avec Des Composés Similaires

4-N-Boc-piperidine: Similar structure but lacks the bromobenzyl group.

N-Boc-4-bromobenzylamine: Similar to the target compound but has an amine group instead of a carboxylic acid group.

1-(4-Bromobenzyl)piperazine: Similar to the target compound but has a piperazine ring instead of a piperidine ring.

Uniqueness: 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, a bromobenzyl group, and a protected carboxylic acid group

Activité Biologique

1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a bromobenzyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, biological mechanisms, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C17H22BrNO4

- Molecular Weight : 384.26 g/mol

- CAS Number : 1076197-05-1

The compound's structure consists of a piperidine ring substituted with a bromobenzyl group and a carboxylic acid functional group, which is protected by a Boc group. This configuration is crucial for its reactivity and biological interactions.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. The most common methods involve:

- Amide Formation : The carboxylic acid can react with amines to form amides, which may be relevant in drug development.

- Bromination of Piperidine Derivatives : The introduction of the bromobenzyl group can be achieved through electrophilic substitution reactions on the piperidine ring.

These synthetic strategies allow for the modification of the compound's structure to enhance biological activity or selectivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor in specific biochemical pathways, particularly those related to cancer cell proliferation and neurotransmitter systems.

Anticancer Potential

Research indicates that derivatives of this compound could exhibit activity against certain cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting the AKT signaling pathway, which is crucial for cell survival and proliferation in various cancers:

| Compound | Target | Activity |

|---|---|---|

| 10h | AKT1 | Potent inhibitor; induces apoptosis in PC-3 prostate cancer cells |

| 1-Boc derivatives | Various cancer lines | Potential anticancer activity |

The ability to inhibit AKT signaling suggests that this compound could serve as a lead in developing new anticancer therapies.

Interaction with Neurotransmitter Systems

The compound's structural features may enable it to interact with neurotransmitter receptors, potentially influencing neurological pathways. While detailed pharmacological profiling is still required, initial findings indicate possible interactions that could lead to therapeutic applications in neuropharmacology.

Case Studies and Research Findings

A variety of studies have explored the biological implications of piperidine derivatives, including this compound:

- Zhang et al. (2018) reported on the design and synthesis of AKT inhibitors featuring piperidinyl side chains, highlighting the potential of these compounds in cancer therapy.

- Cheng et al. (2011) demonstrated that similar piperidine derivatives exhibited selective inhibition against specific protein methyltransferases, suggesting a targeted approach to cancer treatment.

These studies underscore the importance of structural modifications in enhancing biological activity and specificity.

Analyse Des Réactions Chimiques

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine, enabling subsequent alkylation or acylation:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

-

Product : 4-(4-Bromobenzyl)piperidine-4-carboxylic acid (CAS 733797-83-6) .

Table 1: Boc Deprotection Conditions

| Acid | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| TFA (20% v/v) | DCM | 0°C → RT | >95% | |

| HCl (4M) | Dioxane | RT | 85–90% |

Carboxylic Acid Derivitization

The carboxylic acid undergoes standard transformations to generate bioactive intermediates:

Esterification

-

Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol) .

-

Product : Methyl 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate (FW 412.3) .

Amide Formation

Table 2: Carboxylic Acid Reactivity

Bromobenzyl Group Reactivity

The bromine atom participates in cross-coupling reactions for structural diversification:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Table 3: Cross-Coupling Reactions

| Reaction | Catalytic System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acids | 70–85% | |

| Buchwald Amidation | Pd₂(dba)₃/Xantphos | Primary/secondary amines | 60–75% |

Piperidine Ring Functionalization

The piperidine core undergoes stereoselective modifications:

Key Research Findings

-

Dual Targeting : Derivatives combining Boc-deprotected amines and carboxylate groups exhibit dual MAO-B/AChE inhibition .

-

Steric Effects : Bulky substituents at C4 enhance binding to hydrophobic enzyme pockets (e.g., CDK2) .

-

Synthetic Yield Optimization : Microwave-assisted coupling improves reaction efficiency (85% yield in 15 min) .

Propriétés

IUPAC Name |

4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUMDGADQJSSKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.